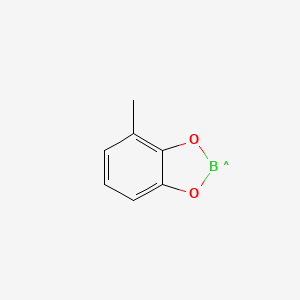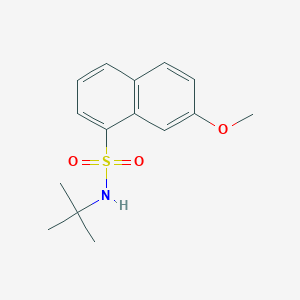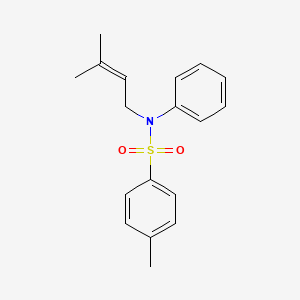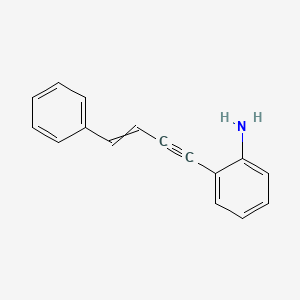
Trimethyl(propyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(propyl)phosphanium iodide is a quaternary phosphonium salt with the chemical formula ( C_6H_{16}IP ). This compound is part of the broader class of phosphonium salts, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the phosphonium ion imparts unique chemical properties to the compound, making it valuable in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(propyl)phosphanium iodide can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with propyl iodide. The reaction typically occurs under mild conditions, often at room temperature, and proceeds via a nucleophilic substitution mechanism where the phosphine attacks the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(propyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Trimethyl(propyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Trimethyl(propyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which trimethyl(propyl)phosphanium iodide exerts its effects is primarily through its role as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enabling various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but contains sulfur instead of phosphorus.
Methyltriphenylphosphonium iodide: Contains a triphenyl group instead of a propyl group.
Tetramethylammonium iodide: Contains nitrogen instead of phosphorus.
Uniqueness
Trimethyl(propyl)phosphanium iodide is unique due to its specific combination of a trimethylphosphine moiety with a propyl group, which imparts distinct chemical properties. This combination allows it to act as an effective phase-transfer catalyst and participate in a variety of chemical reactions that are not as efficiently catalyzed by similar compounds .
Properties
CAS No. |
129582-93-0 |
|---|---|
Molecular Formula |
C6H16IP |
Molecular Weight |
246.07 g/mol |
IUPAC Name |
trimethyl(propyl)phosphanium;iodide |
InChI |
InChI=1S/C6H16P.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZDOYAKXVORKZHO-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)




![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)



![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
